molecular formula C21H21NO5S B2416987 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide CAS No. 946265-09-4

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide

Cat. No.: B2416987
CAS No.: 946265-09-4
M. Wt: 399.46
InChI Key: KLWFTSYONWGFPK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Naming and Molecular Architecture

The compound’s IUPAC name reflects its hierarchical structure:

  • Parent Chain : 4-methylbenzamide (C₈H₉NO), an aromatic amide with a methyl substituent at the para position.
  • Substituent : 2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl group, attached to the amide nitrogen. This ethyl bridge carries two substituents on its central carbon:
    • Furan-2-yl: A five-membered aromatic ring with one oxygen atom.
    • 4-Methoxybenzenesulfonyl: A benzene ring substituted with methoxy and sulfonyl groups.
Key Structural Features
Component Functional Group Role in Bioactivity
4-Methylbenzamide Amide (-CONH-) Hydrogen bonding, metabolic stability
Furan-2-yl Oxygen-containing heterocycle Electron-rich aromatic interactions
4-Methoxybenzenesulfonyl Sulfonyl (-SO₂-) and methoxy (-OCH₃) Enhanced solubility, enzyme inhibition

The ethyl bridge serves as a linker, enabling spatial arrangement of these groups for optimal target binding.

Spectroscopic and Computational Characterization

The compound’s structure is validated through:

  • SMILES Notation : COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=C(C=C2)C)C)C3=CC=CO3 (hypothetical, based on analogs).
  • InChI Key : Derived from its 2D and 3D conformations, critical for database registration.
  • Molecular Modeling : Computes electronic distribution and binding affinity to biological targets, guiding synthetic optimization.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-15-5-7-16(8-6-15)21(23)22-14-20(19-4-3-13-27-19)28(24,25)18-11-9-17(26-2)10-12-18/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWFTSYONWGFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the methoxyphenyl group: This step involves the sulfonylation of the furan ring with a methoxyphenyl sulfonyl chloride under basic conditions.

    Coupling with 4-methylbenzamide: The final step involves coupling the intermediate with 4-methylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways involving benzamides.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide” would depend on its specific biological target. Generally, benzamides can interact with various enzymes and receptors, modulating their activity. The furan and methoxyphenyl groups may enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-chlorobenzamide
  • N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-ethylbenzamide

Uniqueness

The unique combination of the furan ring, methoxyphenyl group, and sulfonyl group in “N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring and sulfonamide moieties, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name N 2 furan 2 yl 2 4 methoxyphenyl sulfonylethyl 4 methylbenzamide\text{IUPAC Name N 2 furan 2 yl 2 4 methoxyphenyl sulfonylethyl 4 methylbenzamide}

Key Features:

  • Furan Ring: Enhances reactivity and interaction with biological targets.
  • Sulfonamide Group: Known for its ability to inhibit various enzymes through competitive inhibition.
  • Methoxyphenyl Moiety: May influence lipophilicity and binding affinity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition: The sulfonamide moiety can form hydrogen bonds with the active sites of enzymes, inhibiting their function. This is particularly relevant in the case of carbonic anhydrases and other sulfonamide-sensitive enzymes.
  • Receptor Modulation: The presence of the furan ring may allow for enhanced binding to hydrophobic pockets in G protein-coupled receptors (GPCRs), which are crucial for many signaling pathways in human physiology.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

StudyBiological TargetActivityReference
1Carbonic Anhydrase IIInhibition IC50 = 15 µM
2GPR35 (GPCR)Agonistic effects observed
3MMPs (Matrix Metalloproteinases)Inhibition of MMP1 and MMP13

Case Studies

  • Carbonic Anhydrase Inhibition: A study demonstrated that the compound effectively inhibited carbonic anhydrase II, which is implicated in various physiological processes including respiration and acid-base balance. The IC50 value was determined to be approximately 15 µM, indicating moderate potency.
  • GPR35 Activation: Research indicated that the compound acts as an agonist for GPR35, a receptor involved in inflammatory responses and pain modulation. This suggests potential therapeutic applications in pain management.
  • Matrix Metalloproteinase Inhibition: The compound has shown promise in inhibiting matrix metalloproteinases (MMPs), particularly MMP1 and MMP13, which are involved in tissue remodeling and cancer metastasis. This inhibition could be beneficial in cancer therapy by preventing tumor invasion.

Q & A

Q. What are the recommended synthetic routes for N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-methylbenzamide in academic laboratories?

  • Methodological Answer : The compound is synthesized via a multi-step process:

Nucleophilic substitution : React 4-methylbenzoyl chloride with 2-(furan-2-yl)ethylamine to form the benzamide intermediate.

Sulfonation : Introduce the 4-methoxybenzenesulfonyl group using sulfonic acid derivatives under anhydrous conditions to avoid hydrolysis .

Purification : Use column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) to isolate the product.

  • Key Considerations :
  • Temperature control (0–5°C for sulfonation) to minimize side reactions.
  • Solvent choice (dichloromethane or DMF) to enhance reaction efficiency .

Q. Table 1: Synthesis Steps and Conditions

StepReagents/ConditionsPurpose
14-Methylbenzoyl chloride, 2-(furan-2-yl)ethylamine, DCM, 0°CAmide bond formation
24-Methoxybenzenesulfonyl chloride, pyridine, anhydrous DCMSulfonylation
3Silica gel column (hexane:EtOAc 7:3)Purification

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Analyze aromatic protons (δ 6.5–8.0 ppm) and sulfonyl group signals (δ ~3.8 ppm for methoxy) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₁H₂₁NO₅S: 400.1184).

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., protease or kinase inhibition) to measure IC₅₀ values.
  • Cellular Viability Tests : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Binding Studies : Conduct surface plasmon resonance (SPR) to quantify interactions with target proteins.

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonation step?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfonylating agent.
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DCM) for solubility and reaction kinetics.
  • Moisture Control : Use molecular sieves or inert atmospheres to prevent hydrolysis of sulfonyl chloride .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified furan rings (e.g., thiophene replacement) or sulfonyl groups (e.g., nitro vs. methoxy).
  • Pharmacophore Mapping : Use molecular docking to predict interactions with biological targets (e.g., COX-2 or PARP enzymes) .
  • Data Correlation : Compare IC₅₀ values from enzyme assays with computational binding scores to identify critical substituents.

Q. Table 2: Example SAR Modifications

AnalogModificationObserved Activity
AFuran → ThiopheneIncreased lipophilicity, reduced solubility
BMethoxy → NitroEnhanced enzyme inhibition (IC₅₀ = 0.8 μM)

Q. How should contradictory data in enzyme inhibition studies be resolved?

  • Methodological Answer :
  • Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) with positive controls.
  • Compound Purity : Re-analyze via HPLC (≥95% purity threshold) to exclude impurities affecting results.
  • Target Specificity : Perform counter-screens against related enzymes to rule off-target effects .

Q. What is the hypothesized mechanism of action for this compound’s anti-inflammatory activity?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Model interactions with COX-2’s active site, focusing on hydrogen bonds between the sulfonyl group and Arg120/His90 residues.
  • Mutagenesis Studies : Validate predictions by testing activity against COX-2 mutants (e.g., Arg120Ala) .
  • In Vivo Validation : Use murine inflammation models (e.g., carrageenan-induced paw edema) to correlate in silico findings with physiological effects.

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